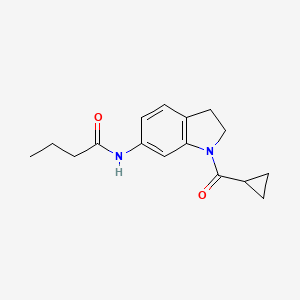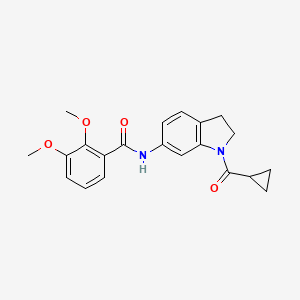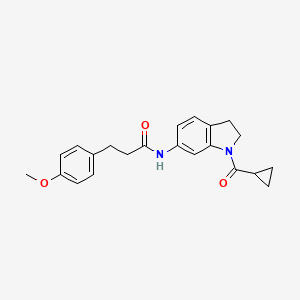
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)butanamide, also known as “Indole-3-butyramide”, is a cyclic amide that has been studied extensively due to its unique properties and potential applications in the field of medicinal chemistry. Indole-3-butyramide has been found to have a wide range of biological activities, including anti-inflammatory and anti-cancer effects, as well as being able to interact with various ion channels and receptors.
Scientific Research Applications
Anticancer Properties
Indoline derivatives have emerged as promising candidates in cancer therapy. Their unique structure allows them to interact with proteins through hydrophobic interactions and hydrogen bonding. Researchers have investigated indoline-based compounds for their potential as anticancer agents. These compounds exhibit cytotoxic effects on cancer cells, making them valuable in the fight against malignancies .
Antibacterial Activity
Indoline compounds have also demonstrated antibacterial properties. Their ability to inhibit bacterial growth makes them attractive targets for drug development. Researchers are exploring indoline derivatives as potential antibiotics to combat bacterial infections .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Indoline-based molecules have shown anti-inflammatory activity by modulating inflammatory pathways. These compounds may contribute to the development of novel anti-inflammatory drugs .
Cardiovascular Applications
Indoline structures have been investigated for their effects on cardiovascular health. Some derivatives exhibit vasodilatory properties, potentially aiding in the treatment of hypertension and related cardiovascular conditions. Researchers continue to explore their cardiovascular benefits .
Analgesic Properties
Pain management is essential in medicine. Certain indoline compounds possess analgesic effects, making them relevant for pain relief. Their unique pharmacological profiles make them valuable additions to the toolbox of medicinal chemists .
Other Therapeutic Areas
Beyond the mentioned applications, indoline derivatives are being studied for their potential in treating various diseases. These include neurological disorders, metabolic conditions, and more. As research progresses, we may uncover additional therapeutic uses for this intriguing compound .
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-3-15(19)17-13-7-6-11-8-9-18(14(11)10-13)16(20)12-4-5-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJFUHKHSJETDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6536128.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6536133.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6536151.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)






